molecular formula C12H14N4O3 B5035471 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole

5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B5035471
M. Wt: 262.26 g/mol
InChI Key: FHAHPNVKGPUQRX-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole: is a heterocyclic compound that features a benzoxadiazole core substituted with an azepane ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors such as o-nitroaniline derivatives with suitable reagents like nitrous acid.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions where an azepane derivative reacts with the benzoxadiazole core under basic conditions.

    Nitration: The final step involves the nitration of the benzoxadiazole core to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxadiazole core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of the azepane ring.

    Reduction: Amino derivatives of the benzoxadiazole core.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The compound’s benzoxadiazole core is known for its fluorescent properties, making it useful in the development of fluorescent probes for detecting various analytes.

    Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology:

    Bioimaging: Due to its fluorescent properties, it can be used in bioimaging to visualize cellular components and processes.

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Material Science: It can be used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzoxadiazole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-(Piperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
  • 5-(Morpholin-1-yl)-4-nitro-2,1,3-benzoxadiazole
  • 5-(Pyrrolidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the benzoxadiazole core. While 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole has an azepane ring, the similar compounds have piperidine, morpholine, or pyrrolidine rings.
  • Reactivity: The different heterocyclic rings can influence the compound’s reactivity and interaction with biological targets. For example, the azepane ring may provide different steric and electronic environments compared to the piperidine or morpholine rings.
  • Applications: The unique structural features of this compound may make it more suitable for specific applications, such as in bioimaging or as a therapeutic agent, compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAHPNVKGPUQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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